molecular formula C24H31N3O2 B4111739 N-(2,4-di-1-piperidinylphenyl)-2-methoxybenzamide

N-(2,4-di-1-piperidinylphenyl)-2-methoxybenzamide

Cat. No. B4111739
M. Wt: 393.5 g/mol
InChI Key: SMPBJPDBXSBPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-di-1-piperidinylphenyl)-2-methoxybenzamide, commonly known as DPA-714, is a selective radioligand used for imaging the translocator protein (TSPO) in positron emission tomography (PET) studies. TSPO is a protein expressed in the outer mitochondrial membrane of cells and is involved in various biological processes, including cell proliferation, apoptosis, and inflammation. DPA-714 has gained significant attention in the scientific community due to its potential applications in the diagnosis and treatment of various diseases.

Mechanism of Action

DPA-714 binds selectively to the N-(2,4-di-1-piperidinylphenyl)-2-methoxybenzamide in the outer mitochondrial membrane of cells. N-(2,4-di-1-piperidinylphenyl)-2-methoxybenzamide is involved in the transport of cholesterol into the mitochondria, which is essential for the synthesis of steroid hormones. N-(2,4-di-1-piperidinylphenyl)-2-methoxybenzamide is also involved in the regulation of apoptosis and inflammation. DPA-714 is used as a radiotracer in PET studies to visualize the distribution of N-(2,4-di-1-piperidinylphenyl)-2-methoxybenzamide in various tissues.
Biochemical and Physiological Effects:
DPA-714 has been shown to have various biochemical and physiological effects. In neurology, DPA-714 has been used to study the neuroinflammatory response in various neurological disorders. In oncology, DPA-714 has been used to detect the presence of N-(2,4-di-1-piperidinylphenyl)-2-methoxybenzamide in cancer cells, which is often associated with increased cell proliferation and resistance to chemotherapy. In immunology, DPA-714 has been used to study the role of N-(2,4-di-1-piperidinylphenyl)-2-methoxybenzamide in regulating the immune response and inflammation.

Advantages and Limitations for Lab Experiments

DPA-714 has several advantages as a radiotracer in PET studies. It has high selectivity for N-(2,4-di-1-piperidinylphenyl)-2-methoxybenzamide and is highly sensitive, allowing for the detection of low levels of N-(2,4-di-1-piperidinylphenyl)-2-methoxybenzamide in tissues. DPA-714 has also been shown to have low toxicity and is well-tolerated in animals and humans. However, DPA-714 has some limitations, including its short half-life, which limits its use in longitudinal studies, and its high cost, which can be a barrier to its widespread use.

Future Directions

There are several future directions for the use of DPA-714 in scientific research. One area of interest is the development of new N-(2,4-di-1-piperidinylphenyl)-2-methoxybenzamide ligands that have increased selectivity and sensitivity for N-(2,4-di-1-piperidinylphenyl)-2-methoxybenzamide. Another area of interest is the use of DPA-714 in longitudinal studies to monitor changes in N-(2,4-di-1-piperidinylphenyl)-2-methoxybenzamide levels over time. Additionally, there is a need for further research to understand the role of N-(2,4-di-1-piperidinylphenyl)-2-methoxybenzamide in various biological processes and its potential as a therapeutic target for various diseases.

Scientific Research Applications

DPA-714 has been extensively studied for its potential applications in various fields, including neurology, oncology, and immunology. In neurology, DPA-714 has been used to visualize the neuroinflammatory response in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In oncology, DPA-714 has been used to detect the presence of N-(2,4-di-1-piperidinylphenyl)-2-methoxybenzamide in cancer cells, which is often associated with increased cell proliferation and resistance to chemotherapy. In immunology, DPA-714 has been used to study the role of N-(2,4-di-1-piperidinylphenyl)-2-methoxybenzamide in regulating the immune response and inflammation.

properties

IUPAC Name

N-[2,4-di(piperidin-1-yl)phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-29-23-11-5-4-10-20(23)24(28)25-21-13-12-19(26-14-6-2-7-15-26)18-22(21)27-16-8-3-9-17-27/h4-5,10-13,18H,2-3,6-9,14-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPBJPDBXSBPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)N3CCCCC3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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